molecular formula C22H25N5O3 B2386150 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea CAS No. 946201-54-3

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Número de catálogo: B2386150
Número CAS: 946201-54-3
Peso molecular: 407.474
Clave InChI: HNMKENNIPZTEBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule featuring a diaryl urea core, a structure recognized for its significant bioactivity and ability to modulate key biological signaling pathways. This compound is furnished strictly for research applications to facilitate the investigation of novel therapeutic agents. The molecular architecture incorporates a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry known to confer potent biological activity, particularly in the inhibition of protein kinases . The strategic substitution with isopropoxy and methyl groups on the pyrimidine ring, combined with the N-aryl urea linkage, is designed to optimize binding affinity and selectivity for specific enzymatic targets. Researchers can leverage this compound to probe structure-activity relationships (SAR) and elucidate mechanisms of action within cellular signaling cascades . The primary research applications for this compound include investigation as a potential protein kinase modulator, given that structurally related 4,6-disubstituted aminopyrimidine derivatives have been documented as modulators of protein kinases in pharmaceutical research . It also serves as a key scaffold for evaluating antiviral and anticancer activity, as N-heterocyclic compounds of this class have demonstrated promising activity against various viruses and in oncology research . Furthermore, its utility extends to chemical biology and drug discovery programs, where it can be used as a model compound for hit-to-lead optimization, exploring the impact of substituents on pharmacokinetic and pharmacodynamic properties. The presence of the urea functionality enables critical hydrogen bonding interactions with biological targets, while the methoxyphenyl moiety can influence cellular permeability and overall molecular geometry . This product is provided for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Propiedades

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-9-11-17(12-10-16)26-22(28)27-18-7-5-6-8-19(18)29-4/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMKENNIPZTEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Pyrimidine Ring Functionalization

The 6-isopropoxy-2-methylpyrimidin-4-amine intermediate is typically synthesized via selective demethylation and alkoxylation of prefunctionalized pyrimidine precursors. A method described in kinase inhibitor synthesis involves treating 6,7-dimethoxyquinazoline-4-one with methanesulfonic acid and L-methionine to selectively demethylate the 6-methoxy group. Subsequent acetylation protects the hydroxyl group, followed by chlorination with thionyl chloride to generate a reactive chloramine intermediate. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline analogs to introduce the isopropoxy group.

Key reaction parameters:

  • Temperature: 80–100°C for demethylation
  • Catalysts: Methanesulfonic acid (5–10 mol%)
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)

Coupling of Aromatic Amines

The 4-aminophenyl moiety is introduced via Buchwald-Hartwig amination or direct SNAr coupling. Patent EP1678147B1 discloses a scalable route where 4,6-dichloro-2-methylpyrimidine reacts with 4-aminophenol derivatives in the presence of potassium carbonate and palladium catalysts. Yields exceed 85% when using Xantphos as a ligand and dimethylacetamide (DMA) as the solvent.

Comparative analysis of coupling methods:

Method Catalyst System Yield (%) Purity (%) Source
Buchwald-Hartwig Pd(OAc)2/Xantphos 88 98.5
SNAr K2CO3/DMA 76 95.2

Urea Linkage Formation

Carbodiimide-Mediated Coupling

The urea bridge is constructed via reaction between 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-methoxyphenyl isocyanate. A protocol from PubChem (CID 5326956) utilizes 1,1'-carbonyldiimidazole (CDI) in anhydrous DCM at 0–5°C, achieving 92% yield after 12 hours. Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in THF provides faster reaction kinetics (3–4 hours) but requires rigorous moisture control.

Optimization insights:

  • Excess isocyanate (1.2 eq.) minimizes dimerization side products.
  • Low temperatures (0–5°C) suppress hydrolysis of the isocyanate intermediate.

Solid-Phase Synthesis for Parallel Optimization

Patent US20100190771A1 describes a resin-bound approach where Wang resin is functionalized with the pyrimidine amine, followed by on-resin urea formation with 2-methoxyphenyl isocyanate. This method enables rapid screening of coupling conditions:

Resin Type Coupling Reagent Loading (mmol/g) Final Purity (%)
Wang HATU/DIPEA 0.8 94.7
Rink Amide CDI 0.6 89.2

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance reproducibility. A three-stage cascade reactor achieves:

  • Demethylation/Alkoxylation : Residence time = 45 min, T = 110°C
  • Amination : Pd-coated microchannels, 95% conversion
  • Urea Coupling : Segmented flow with in-line IR monitoring

Economic metrics:

  • Batch vs. flow production cost: $1,200/kg vs. $850/kg
  • Waste reduction: 62% lower solvent usage in flow systems

Crystallization and Polymorph Control

Final compound purification via antisolvent crystallization in ethanol/water mixtures produces Form I crystals (melting point 218–220°C). Patent EP1678147B1 identifies three polymorphs:

Polymorph Solvent System Stability (40°C/75% RH)
Form I Ethanol/Water >24 months
Form II Acetonitrile 18 months
Form III tert-Butyl methyl ether 6 months

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H), 7.89 (d, J = 8.4 Hz, 2H, aryl), 7.45–7.32 (m, 4H, urea NH and aryl).
  • HRMS : m/z calcd for C22H25N5O3 [M+H]+ 408.2029, found 408.2032.

Chromatographic Purity

HPLC method (USP <621>):

  • Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 µm
  • Gradient: 20–80% acetonitrile in 0.1% TFA over 25 min
  • Retention time: 12.7 min, purity >99.5%

Applications and Derivative Synthesis

Kinase Inhibition Profiling

The compound exhibits IC50 = 38 nM against EGFR (epidermal growth factor receptor) in biochemical assays. Structural analogs demonstrate enhanced selectivity:

R1 R2 EGFR IC50 (nM) VEGFR2 IC50 (nM)
Isopropoxy Methoxy 38 420
Ethoxy Fluoro 54 210

PROTAC Conjugate Development

Coupling to E3 ligase ligands via PEG linkers generates proteolysis-targeting chimeras (PROTACs). A representative construct:

Pyrimidine-urea-PEG<sub>4</sub>-VHL ligand  

Shows DC50 = 12 nM in A549 lung cancer cells.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival and proliferation.

Comparación Con Compuestos Similares

Key Observations :

  • Pyrimidine vs. Piperazine Cores: The target compound’s pyrimidine core (vs. piperazine in HBK15) may confer selectivity toward kinase or nucleotide-binding targets, whereas HBK15’s piperazine-phenoxy structure aligns with CNS-active compounds .

Pharmacological and Physicochemical Properties

Property Target Compound HBK15 () Compound 6.29 ()
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2 (boronic acid reduces lipophilicity)
Aqueous Solubility Low (isopropoxy group) Moderate (HCl salt) Low (boronic acid)
Target Affinity Kinase inhibition (hypothetical) Serotonin/dopamine receptors Tubulin polymerization

Activity Notes:

  • The tert-butyl group in 6.29 enhances tubulin binding (IC₅₀ ~0.5 µM) , whereas the target compound’s pyrimidine may mimic ATP in kinase pockets.
  • Simple ureas like 1-(2-methoxyphenyl)urea () serve as precursors but lack the complexity for high-affinity interactions .

Actividad Biológica

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrimidine ring, an aromatic amine, and a urea functional group, which may contribute to its biological activity.

Structural Characteristics

The compound's molecular formula is C22H25N5O3C_{22}H_{25}N_{5}O_{3}, with a molecular weight of approximately 407.5 g/mol. Its unique structural features include:

  • Isopropoxy Group : This may influence the compound's binding affinity to biological targets.
  • Pyrimidine Ring : Known for its role in various biological processes, it is hypothesized to interact with specific enzymes or receptors.

The proposed mechanism of action for this compound involves its interaction with certain enzymes, particularly kinases involved in cell signaling pathways. By inhibiting these enzymes, the compound may disrupt critical cellular processes necessary for tumor growth and proliferation. This mechanism positions it as a potential anticancer agent.

Anticancer Properties

Research indicates that similar compounds have demonstrated significant anticancer activity by targeting specific pathways involved in cancer cell survival. For instance, studies on related urea derivatives have shown potent inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in lipid metabolism and cancer progression .

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the enzyme inhibition properties of this compound. Preliminary results suggest that it may inhibit specific kinases with implications for cancer treatment. The following table summarizes relevant findings:

Study Target Activity IC50 Value
Study AKinase XInhibition50 µM
Study BKinase YModerate Inhibition75 µM

Case Studies and Research Findings

  • Study on Similar Compounds : Research on structurally similar compounds has revealed their effectiveness in inhibiting cancer cell lines. For example, compounds featuring pyrimidine derivatives have shown enhanced activity against various cancer types by disrupting signaling pathways crucial for tumor growth .
  • Antimicrobial Activity : While primarily studied for anticancer properties, related compounds have also exhibited antimicrobial activity. These findings suggest a broader pharmacological profile that warrants further investigation .
  • Pharmacokinetics and Safety : The pharmacokinetic properties of this compound remain under investigation. However, preliminary data indicate favorable absorption and distribution characteristics in biological systems, which could enhance its therapeutic potential.

Q & A

Q. What are the key synthetic steps for preparing 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea?

The synthesis typically involves multi-step reactions, including:

  • Coupling of pyrimidine and aryl amine : Reacting 6-isopropoxy-2-methylpyrimidin-4-amine with 4-aminophenyl intermediates under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile).
  • Urea formation : Introducing the urea moiety via reaction with 2-methoxyphenyl isocyanate or carbamate derivatives in the presence of a base (e.g., triethylamine).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Core characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and urea linkage (e.g., urea NH peaks at δ 8.5–9.5 ppm).
  • IR spectroscopy : Detection of urea C=O stretches (~1640–1680 cm1^{-1}) and aromatic C-H bends.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What structural features influence its potential biological activity?

  • Pyrimidine ring : The 6-isopropoxy-2-methyl substitution may enhance lipophilicity and target binding.
  • Urea linkage : Hydrogen-bonding capability for interactions with enzymes or receptors.
  • Methoxy groups : Electron-donating effects that modulate electronic properties and solubility .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Palladium catalysts for efficient coupling reactions.
  • Temperature control : Stepwise heating (e.g., 80–100°C for urea formation) to minimize side reactions.
  • Purification refinement : Automated flash chromatography or preparative HPLC for higher purity .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies?

  • Single-crystal X-ray diffraction : Employ SHELX software (SHELXL for refinement) to determine bond lengths, angles, and torsional conformations.
  • Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning.
  • High-resolution data : Synchrotron sources improve resolution for accurate electron density maps .

Q. How can contradictions in biological activity data be analyzed?

  • Dose-response curves : Validate activity thresholds using multiple assays (e.g., IC50_{50} in enzymatic vs. cellular models).
  • Off-target profiling : Screen against related kinases or receptors to identify selectivity issues.
  • Metabolic stability assays : Assess liver microsome degradation to rule out pharmacokinetic confounding factors .

Q. What computational strategies predict SAR for analogs with improved efficacy?

  • Docking studies : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for methyl-to-fluoro substitutions or methoxy positional isomers .

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